Phenyltrifluorosilane
Overview
Description
Phenyltrifluorosilane is a chemical compound with the molecular formula C6H5F3Si . It has a molecular weight of 162.19 . The IUPAC name for this compound is trifluoro(phenyl)silane .
Synthesis Analysis
Phenyltrifluorosilane has been used as an original and effective reagent and synthon in organoelemental and organic synthesis . The methods of its synthesis, physicochemical properties, and reactivity have been considered .
Molecular Structure Analysis
Ab initio calculations have been performed for the complexes of DMSO and phenyltrifluorosilane (PTS) and its derivatives with a substituent of NH3, OCH3, CH3, OH, F, CHO, CN, NO2, and SO3H . It is necessary to use sufficiently flexible basis sets, such as aug’-cc-pVTZ, to get reliable results for the Si···O tetrel bonds .
Chemical Reactions Analysis
Phenyltrifluorosilane has been applied in organoelemental and organic synthesis . The electron-donating group in PTS weakens this interaction and the electron-withdrawing group prominently strengthens it to the point where it exceeds that of the majority of hydrogen bonds .
Scientific Research Applications
Organoelemental and Organic Synthesis
Phenyltrifluorosilane has been explored for its applications in organoelemental and organic synthesis. A study by Voronkov et al. (2011) highlights its use in these fields, focusing on methods of synthesis, physicochemical properties, and reactivity. The study emphasizes the compound's versatile roles in experimental procedures (Voronkov et al., 2011).
Ion Chemistry and Thermochemistry
Krouse et al. (2003) investigated the ion/molecule reactions of phenyltrifluorosilane, exploring its interactions with various ions and the thermochemical properties of the resulting ions. This research is significant for understanding the chemical behavior of phenyltrifluorosilane in different conditions (Krouse, Lardin, & Wenthold, 2003).
Fluorine-Aryl Substitution Reactions
Frohn and Giesen (1998) studied the fluorine-aryl substitution reactions of phenyltrifluorosilane with monosubstituted derivatives. This research offers insights into the electron-rich and electron-poor aryl groups' behaviors in these substitution reactions, contributing to the understanding of phenyltrifluorosilane's reactivity in various chemical environments (Frohn & Giesen, 1998).
Infrared Multiphoton Dissociation
Chernyshev et al. (2003) utilized free electron laser irradiation to study the infrared multiphoton dissociation of phenyltrifluorosilane. This method has been used for isotope enrichment, indicating potential applications in isotope separation and material sciences (Chernyshev et al., 2003).
Reactions with Silatranes
Grebneva et al. (2017) explored the reaction of phenyltrifluorosilane with silatranes, which led to the formation of 1-fluorosilatrane. This study offers valuable information about the chemical interactions and potential applications of phenyltrifluorosilane in the synthesis of new compounds (Grebneva, Bolgova, & Trofimova, 2017).
Spin-Spin Coupling Interactions
Parr, Schaefer, and Marat (1977) analyzed the spin-spin coupling interactions in phenyltrifluorosilane. This research is significant for understanding the magnetic resonance properties of the compound, which could be useful in various spectroscopic applications (Parr, Schaefer, & Marat, 1977).
Novel Routes to Quasisilatranes
Voronkov et al. (2006) investigated the reaction of phenyltrifluorosilane with amines to produce quasisilatranes. This research contributes to the development of new compounds with pentacoordinate silicon atoms, indicating potential applications in organosilicon chemistry (Voronkov et al., 2006).
Safety And Hazards
properties
IUPAC Name |
trifluoro(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNTHHPMKEAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190267 | |
Record name | Silane, phenyltrifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltrifluorosilane | |
CAS RN |
368-47-8 | |
Record name | (Trifluorosilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyltrifluorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, phenyltrifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLTRIFLUOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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